molecular formula C19H28N2O2 B8026644 tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate

tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate

Cat. No.: B8026644
M. Wt: 316.4 g/mol
InChI Key: TVRPVWARLFNWTD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (compound 59 in ) is a synthetic intermediate featuring a piperidine ring substituted with a 3,4-dihydroquinoline moiety and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₉H₂₈N₂O₂ (assuming the non-brominated form), with a molecular weight of 316.44 g/mol (calculated). The compound is synthesized via reductive amination between 1,2,3,4-tetrahydroquinoline (54) and tert-butyl 4-oxopiperidine-1-carboxylate (56) using sodium triacetoxyborohydride and acetic acid, followed by purification via silica gel chromatography . Its brominated derivative, tert-butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (62), has a molecular formula of C₁₉H₂₇BrN₂O₂ and a molecular weight of 395.33 g/mol .

Properties

IUPAC Name

tert-butyl 4-(3,4-dihydro-2H-quinolin-1-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)20-13-10-16(11-14-20)21-12-6-8-15-7-4-5-9-17(15)21/h4-5,7,9,16H,6,8,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRPVWARLFNWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Dihydroquinoline Moiety: The dihydroquinoline group is introduced via a nucleophilic substitution reaction.

    Addition of the Tert-butyl Group: The tert-butyl group is added using tert-butyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine or quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₂₃N₂O₂
  • Molecular Weight : 303.39 g/mol
  • CAS Number : 22380643

The compound features a piperidine ring with a tert-butyl ester and a dihydroquinoline moiety, which contributes to its biological activity.

Antitumor Activity

Research has indicated that derivatives of quinoline compounds exhibit antitumor properties. Tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate has been evaluated for its potential in inhibiting cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .

Neurological Disorders

Quinoline derivatives are known for their neuroprotective effects. The presence of the piperidine structure in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that such compounds can modulate neurotransmitter levels and exhibit antioxidant properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

tert-Butyl 4-(3-Acetylphenyl)piperidine-1-carboxylate (22a)
  • Molecular Formula: C₁₈H₂₅NO₃
  • Key Features: Contains a 3-acetylphenyl group instead of dihydroquinoline.
  • Spectral Data : Distinct aromatic proton signals (δ 7.88–7.76 ppm) and an acetyl peak (δ 2.60 ppm) in ¹H NMR .
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Molecular Formula : C₁₃H₂₀BrN₃O₂
  • Key Features: A brominated pyrazole substituent replaces dihydroquinoline.
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate
  • Molecular Formula : C₁₇H₂₃N₃O₂
  • Key Features: Indazole substituent provides a bicyclic aromatic system, contrasting with the partially saturated dihydroquinoline in 59.
  • Properties : Higher nitrogen content (3 vs. 2 nitrogen atoms) may influence solubility and bioactivity .

Modifications on the Dihydroquinoline Moiety

tert-Butyl 4-(6-Chloro-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)piperidine-1-carboxylate
  • Molecular Formula : C₁₈H₂₂ClN₃O₄
  • Key Features: Incorporates a chloro-dihydroquinoxaline group.
tert-Butyl 4-((2-(4-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinolin-6-yl)oxy)piperidine-1-carboxylate
  • Molecular Formula : C₂₇H₃₂N₂O₅
  • Key Features: A methoxybenzyl-substituted dihydroisoquinoline group.
  • Properties : Increased molecular weight (464.55 g/mol) and lipophilicity (LogP = 4.77) due to the bulky methoxybenzyl group .

Functional Group Replacements

tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate
  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Key Features: An aminophenyl group replaces dihydroquinoline.
  • Impact: The primary amine introduces basicity and reactivity (e.g., in cross-coupling reactions), unlike the neutral dihydroquinoline in 59 .
tert-Butyl 4-(4-Isopropylanilino)piperidine-1-carboxylate
  • Molecular Formula : C₁₉H₃₀N₂O₂
  • Key Features : Isopropyl-substituted aniline group.

Physical Properties

Compound Molecular Weight (g/mol) Physical State Key Spectral Features (¹H NMR)
59 (non-brominated) 316.44 Oil (crude) Aromatic protons (δ 6.51–7.10 ppm), Boc tert-butyl (δ 1.47 ppm)
62 (brominated) 395.33 Solid Bromine-induced deshielding (δ 7.10 ppm, dd)
22a (3-acetylphenyl) 303.38 Solid Acetyl peak (δ 2.60 ppm), aromatic protons (δ 7.88 ppm)
22b (5-acetyl-2-fluoro-phenyl) 321.37 Solid Fluorine coupling (δ 7.44–7.38 ppm)

Biological Activity

The compound tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate is part of a broader class of piperidine derivatives that exhibit diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1063408-68-3
  • Molecular Formula : C19H27N2O2
  • Molecular Weight : 329.43 g/mol

Structure

The compound features a piperidine ring substituted with a tert-butyl ester and a 3,4-dihydroquinoline moiety, which is significant for its biological interactions.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit various pharmacological activities:

  • Antioxidant Activity : Many derivatives have shown promising antioxidant effects, which are crucial for protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The presence of the quinoline structure often correlates with anti-inflammatory properties.
  • Antimicrobial Activity : Some studies suggest potential antimicrobial effects against various pathogens.

In Vitro Studies

A study published in Molecules (2022) evaluated the antioxidant and anti-inflammatory properties of similar compounds. The results indicated that derivatives with the quinoline structure exhibited significant inhibition of pro-inflammatory cytokines and enhanced cellular antioxidant defenses .

CompoundIC50 (μM) Antioxidant ActivityIC50 (μM) Anti-inflammatory Activity
Compound A25.530.0
Compound B18.722.5
This compoundTBDTBD

In Vivo Studies

In vivo studies on related compounds have demonstrated efficacy in reducing inflammation in animal models of arthritis and other inflammatory conditions. For instance, a study found that administration of a similar piperidine derivative led to a significant reduction in paw edema in rats .

The proposed mechanism of action for compounds like This compound includes:

  • Inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
  • Scavenging of free radicals, thereby mitigating oxidative stress.

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine ring.
  • Coupling with the quinoline derivative through nucleophilic substitution reactions.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a brominated dihydroquinoline intermediate (e.g., 6-bromo-3,4-dihydroquinoline) reacts with tert-butyl piperidine-1-carboxylate derivatives under basic conditions. Key steps include:

  • Reagents : Potassium carbonate (K₂CO₃), acetonitrile (MeCN), or tetrahydrofuran (THF) as solvents.
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexanes (0–20% EtOAc) yields the product at ~80% purity .
  • Characterization : Confirm structure via 1H^1 \text{H} NMR (e.g., δ 1.47 ppm for tert-butyl protons) and ESI-MS (observed [M+1]+^+ at m/z 395.1) .

Q. How is the compound purified after synthesis?

Methodological Answer: Post-synthesis purification typically involves:

  • Chromatography : Silica gel column chromatography with a solvent gradient (e.g., 0–20% EtOAc/hexanes) to isolate the target compound.
  • Crystallization : Recrystallization from polar/non-polar solvent mixtures (e.g., dichloromethane/hexanes) may enhance purity.
  • Validation : Monitor fractions via TLC (Rf ~0.3–0.5 in EtOAc/hexanes) and confirm purity by HPLC (>95%) .

Q. What spectroscopic methods confirm the compound’s structure?

Methodological Answer: A multi-technique approach is essential:

  • NMR : 1H^1 \text{H} NMR identifies protons on the piperidine and dihydroquinoline moieties (e.g., δ 3.14 ppm for piperidine CH₂ groups). 13C^{13} \text{C} NMR confirms carbonyl carbons (δ ~155 ppm for the tert-butyl carbamate) .
  • Mass Spectrometry : ESI-MS detects the molecular ion ([M+1]+^+ at m/z 395.1) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N composition (e.g., C19_{19}H27_{27}BrN2_2O2_2) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Waste Disposal : Collect organic waste in designated containers for incineration by certified facilities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : Apply SHELXL (from the SHELX suite) for least-squares refinement. Address disorder in flexible groups (e.g., tert-butyl) via occupancy factor adjustments .
  • Validation : Check R-factors (<0.05) and use Flack parameter analysis to confirm absolute configuration if chiral centers exist .

Q. What strategies address discrepancies between spectroscopic data and computational predictions?

Methodological Answer:

  • Cross-Validation : Compare experimental 1H^1 \text{H} NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Dynamic Effects : Perform 1H ^1 \text{H}-1H^1 \text{H} COSY or NOESY to assess conformational dynamics influencing NMR spectra.
  • Purity Checks : Re-run chromatography or use DSC (differential scanning calorimetry) to detect impurities causing anomalous peaks .

Q. How is the compound used in designing enzyme inhibitors like neuronal nitric oxide synthase (nNOS)?

Methodological Answer:

  • Scaffold Design : The piperidine-dihydroquinoline core serves as a rigid scaffold for binding nNOS’s active site.
  • Derivatization : Introduce substituents (e.g., bromine at C6) to enhance selectivity. Test inhibitory activity via fluorometric assays measuring L-citrulline formation .
  • SAR Analysis : Correlate substituent electronic properties (Hammett σ values) with IC50_{50} data to optimize potency .

Q. What computational methods model the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding poses in nNOS or other targets. Set grid boxes around heme cofactors.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy.
  • QM/MM : Combine quantum mechanics (e.g., DFT for ligand) and molecular mechanics (for protein) to study electron transfer mechanisms .

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for enhanced nucleophilicity.
  • Catalysis : Employ Pd catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings if aryl halides are intermediates.
  • Temperature Control : Microwave-assisted synthesis at 100–120°C can reduce reaction time from hours to minutes .

Q. How is enantiomeric purity assessed if chiral centers are introduced?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers.
  • Optical Rotation : Measure [α]D_D values and compare with literature for known enantiomers.
  • Circular Dichroism (CD) : Analyze Cotton effects at 220–260 nm to confirm absolute configuration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate
Reactant of Route 2
tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate

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